molecular formula C11H11BrN2OS B11048369 1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one

1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one

Cat. No.: B11048369
M. Wt: 299.19 g/mol
InChI Key: SSIGDMWRFFZHFQ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one is a heterocyclic compound with a unique structure that combines a thieno[2,3-b]pyridine core with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, debrominated compounds, and various substituted thieno[2,3-b]pyridine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4,6-dimethylthieno[2,3-b]pyridine: Lacks the ethanone group but shares the thieno[2,3-b]pyridine core.

    1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)propan-1-one: Similar structure with a propanone group instead of ethanone.

    3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine: Contains a chloro group instead of a bromo group.

Uniqueness

1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one is unique due to the presence of both the bromo and ethanone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11BrN2OS

Molecular Weight

299.19 g/mol

IUPAC Name

1-(3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C11H11BrN2OS/c1-4-7-9(13)10(6(3)15)16-11(7)14-5(2)8(4)12/h13H2,1-3H3

InChI Key

SSIGDMWRFFZHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Br)C)C(=O)C)N

Origin of Product

United States

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